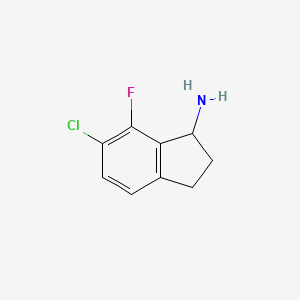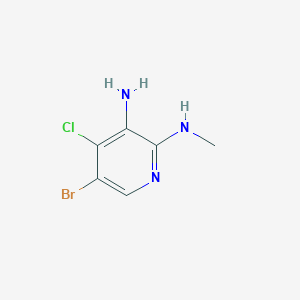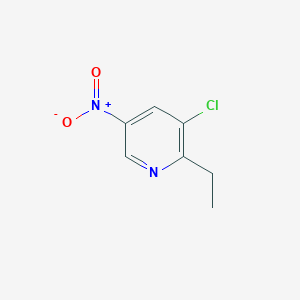
3-Chloro-2-ethyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethyl-5-nitropyridine: is a heterocyclic organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, an ethyl group at the second position, and a nitro group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethyl-5-nitropyridine typically involves the nitration of 3-chloro-2-ethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The starting material, 3-chloro-2-ethylpyridine, is fed into the reactor along with the nitrating agents, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-ethyl-5-nitropyridine can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder and hydrochloric acid.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out under basic conditions and can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, primary amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-2-ethyl-5-nitropyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of action of various biomolecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and the pyridine ring makes them suitable candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethyl-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity.
Receptor Modulation: It can bind to receptors on the cell surface or within the cell, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Chloro-2-nitropyridine: Similar in structure but lacks the ethyl group. It is used in similar applications but may have different reactivity and properties.
2-Chloro-3-methyl-5-nitropyridine: Contains a methyl group instead of an ethyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloro-2-ethylpyridine: Lacks the nitro group. It is used as a starting material for the synthesis of various derivatives.
Uniqueness: 3-Chloro-2-ethyl-5-nitropyridine is unique due to the combination of the chlorine, ethyl, and nitro groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2-ethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 |
InChI Key |
XEGADTADYSIROL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

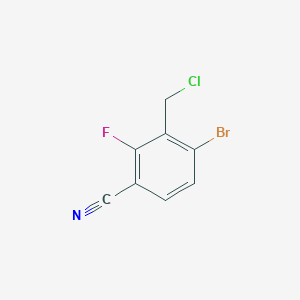

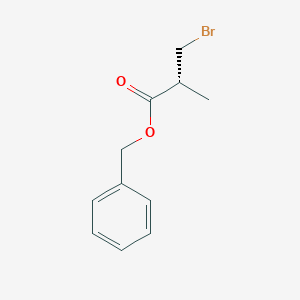
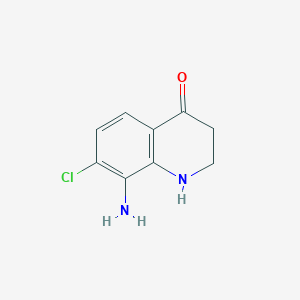
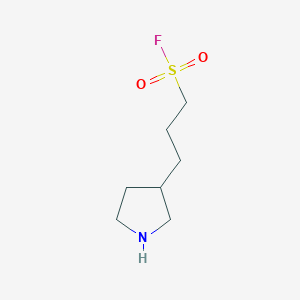
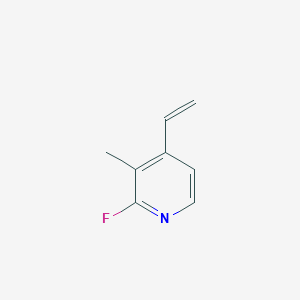
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
